1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol
Overview
Description
1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol is a fluorinated organic compound with the molecular formula C11H11F6NO and a molecular weight of 287.21 g/mol . This compound is characterized by the presence of trifluoromethyl groups, which are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It’s known that trifluoromethyl groups often interact with a variety of enzymes and receptors in biological systems, altering their function .
Mode of Action
Trifluoromethyl groups are known to engage in various reactions, such as double amination reactions with both aliphatic and aromatic amines . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds containing trifluoromethyl groups are often involved in various biochemical processes, including carbon-carbon bond forming reactions like the suzuki–miyaura (sm) cross-coupling .
Pharmacokinetics
The presence of trifluoromethyl groups can influence the pharmacokinetic properties of a compound, often enhancing its metabolic stability and lipophilicity .
Result of Action
Trifluoromethyl-containing compounds are often used in medicinal chemistry due to their ability to modulate the biological activity of various molecules .
Action Environment
The stability and reactivity of trifluoromethyl groups can be influenced by factors such as temperature, ph, and the presence of other chemical groups .
Preparation Methods
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . The reaction conditions often include the use of specific catalysts and reagents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the trifluoromethyl groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol can be compared with other fluorinated compounds such as:
1,1,1-Trifluoro-2-propanol: This compound is similar in structure but lacks the benzyl-amino group, which affects its reactivity and applications.
3-Phenyl-1,1,1-trifluoropropan-2-one: This compound has a phenyl group instead of the benzyl-amino group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications .
Properties
IUPAC Name |
1,1,1-trifluoro-3-[[2-(trifluoromethyl)phenyl]methylamino]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6NO/c12-10(13,14)8-4-2-1-3-7(8)5-18-6-9(19)11(15,16)17/h1-4,9,18-19H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPHMWQVYCPSIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(C(F)(F)F)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382429 | |
Record name | 1,1,1-Trifluoro-3-({[2-(trifluoromethyl)phenyl]methyl}amino)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821839 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
453557-79-4 | |
Record name | 1,1,1-Trifluoro-3-[[[2-(trifluoromethyl)phenyl]methyl]amino]-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453557-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trifluoro-3-({[2-(trifluoromethyl)phenyl]methyl}amino)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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